molecular formula C9H8BrN3 B2548145 4-(4-bromophenyl)-1H-pyrazol-3-amine CAS No. 40545-64-0; 57999-08-3

4-(4-bromophenyl)-1H-pyrazol-3-amine

Número de catálogo: B2548145
Número CAS: 40545-64-0; 57999-08-3
Peso molecular: 238.088
Clave InChI: ABKUXQSVMWMABM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-bromophenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.088. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromophenyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(4-bromophenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUXQSVMWMABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960957
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-64-0, 57999-08-3
Record name 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-(4-bromophenyl)pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 4-(4-bromophenyl)-1H-pyrazol-3-amine: A Key Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" known for its ability to interact with a wide range of biological targets, particularly protein kinases. The presence of a 3-amino group and a 4-(4-bromophenyl) substituent on this scaffold provides two key points for chemical modification, making it a versatile starting material for the synthesis of compound libraries. This guide will delve into the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors for oncology and inflammatory diseases.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2]

A key area where the pyrazole scaffold has shown immense potential is in the development of protein kinase inhibitors.[1][3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core can act as a bioisostere for other heterocycles, providing a stable and synthetically accessible framework for designing potent and selective kinase inhibitors.[4] 4-(4-bromophenyl)-1H-pyrazol-3-amine has emerged as a particularly valuable building block in this context, offering researchers a platform to explore structure-activity relationships and develop novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of 4-(4-bromophenyl)-1H-pyrazol-3-amine are summarized in the table below.

PropertyValueReference
CAS Number 40545-64-0N/A
Molecular Formula C₉H₈BrN₃[5]
Molecular Weight 238.08 g/mol [5]
Appearance White flakesN/A
Melting Point 163-170 °CN/A
Purity ≥ 98% (by HPLC)N/A
Storage Store at 0-8°CN/A

The presence of the bromophenyl group increases the lipophilicity of the molecule, which can be advantageous for cell permeability and bioavailability.

Synthesis and Characterization

The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and versatile method involves the condensation of a β-ketonitrile with a hydrazine derivative.[6] In the case of 4-(4-bromophenyl)-1H-pyrazol-3-amine, a plausible synthetic route would involve the reaction of a (4-bromophenyl)malononitrile derivative with a suitable source of hydrazine.

General Synthetic Protocol

Reaction: The synthesis proceeds via the cyclization of a β-ketonitrile or a related precursor with hydrazine.

G start Arylacetonitrile (e.g., 4-bromophenylacetonitrile) intermediate1 β-Ketonitrile start->intermediate1 Claisen Condensation (e.g., with ethyl formate) product 4-(4-bromophenyl)-1H-pyrazol-3-amine intermediate1->product Cyclization hydrazine Hydrazine hydrate hydrazine->product

Caption: General synthetic pathway to 3-aminopyrazoles.

Step-by-Step Methodology:

  • Formation of the β-Ketonitrile: A suitable arylacetonitrile, such as 4-bromophenylacetonitrile, is treated with a condensing agent like ethyl formate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-ketonitrile.

  • Cyclization with Hydrazine: The crude or purified β-ketonitrile is then dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate is added, and the reaction mixture is heated to reflux.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The structural confirmation of 4-(4-bromophenyl)-1H-pyrazol-3-amine would be achieved through a combination of spectroscopic techniques. Although specific spectral data for this compound is not publicly available, the expected characteristics are outlined below based on the analysis of similar structures.[7][8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromophenyl ring, typically in the range of δ 7.0-7.6 ppm. The pyrazole C5-H proton would likely appear as a singlet further downfield. The protons of the amine group and the pyrazole N-H would be visible as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyrazole ring and the bromophenyl group. The carbon bearing the bromine atom would be identifiable by its characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole groups (around 3200-3400 cm⁻¹), as well as C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of 4-(4-bromophenyl)-1H-pyrazol-3-amine is dictated by its two primary functional groups: the nucleophilic 3-amino group and the 4-(4-bromophenyl) moiety, which is amenable to cross-coupling reactions. This dual functionality makes it an exceptionally versatile building block for creating diverse molecular architectures.

G cluster_amine Reactions at the 3-Amino Group cluster_bromo Reactions at the Bromophenyl Group core 4-(4-bromophenyl)-1H-pyrazol-3-amine amine_reactions Acylation Alkylation Condensation core->amine_reactions cross_coupling Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling core->cross_coupling fused_heterocycles Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines) amine_reactions->fused_heterocycles diversified_analogs Diversified Analogs with Novel Aryl or Heteroaryl Groups cross_coupling->diversified_analogs

Caption: Reactivity of 4-(4-bromophenyl)-1H-pyrazol-3-amine.

Reactions at the 3-Amino Group

The 3-amino group is a potent nucleophile and can readily undergo a variety of transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

  • Condensation Reactions: Reaction with 1,3-dicarbonyl compounds or their equivalents to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are themselves important scaffolds in drug discovery.[11]

Reactions at the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around the pyrazole core, which is crucial for optimizing the potency and selectivity of drug candidates. Common cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Application as a Scaffold for Kinase Inhibitors

The structural features of 4-(4-bromophenyl)-1H-pyrazol-3-amine make it an ideal starting point for the design of kinase inhibitors. The pyrazole core can engage in hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 3-amino group can be functionalized to interact with the solvent-exposed region or to introduce additional binding elements. The 4-(4-bromophenyl) group can be modified to target specific pockets within the kinase active site, thereby enhancing potency and selectivity. Numerous pyrazole-based compounds have been reported as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and phosphoinositide 3-kinases (PI3Ks).[1][2][12]

Safety and Handling

4-(4-bromophenyl)-1H-pyrazol-3-amine is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(4-bromophenyl)-1H-pyrazol-3-amine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its dual functionality allows for the creation of diverse chemical libraries, particularly for the discovery of potent and selective kinase inhibitors. The insights provided in this guide are intended to assist researchers and drug development professionals in leveraging the potential of this important chemical entity in their research endeavors.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Cetin, C. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Retrieved February 13, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved February 13, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved February 13, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magn Reson Chem, 50(1), 58-61.
  • 4-(4-Bromophenyl)-1H-pyrazol-3-amine. (n.d.). Amerigo Scientific. Retrieved February 13, 2026, from [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.).
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PMC.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.).
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (n.d.). MDPI.
  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.).

Sources

Solubility profile of 4-(4-bromophenyl)-1H-pyrazol-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(4-bromophenyl)-1H-pyrazol-3-amine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is solubility. A molecule's ability to dissolve in a given solvent system governs everything from its reaction kinetics during synthesis to its ultimate bioavailability in the human body.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic—it is a cornerstone of rational drug design and formulation.

This guide focuses on 4-(4-bromophenyl)-1H-pyrazol-3-amine, a heterocyclic compound featuring a pyrazole core. This scaffold is of significant interest in medicinal chemistry, appearing in numerous biologically active molecules.[3][4] The presence of a lipophilic bromophenyl group, a hydrogen-bonding amine group, and a polar pyrazole ring gives this molecule a distinct physicochemical character that presents both opportunities and challenges for solubilization.[4]

This document provides a comprehensive framework for determining and understanding the solubility of 4-(4-bromophenyl)-1H-pyrazol-3-amine in a range of common organic solvents. It is designed to be a practical and authoritative resource, moving beyond simple data presentation to explain the causality behind experimental choices and the theoretical underpinnings of solvent-solute interactions.

Physicochemical Characteristics of the Solute

Understanding the intrinsic properties of 4-(4-bromophenyl)-1H-pyrazol-3-amine is the first step in predicting its solubility behavior. The molecule's structure dictates its potential for intermolecular interactions, which are the primary drivers of dissolution.

PropertyValueSource
Molecular Formula C₉H₈BrN₃[4][5]
Molecular Weight 238.09 g/mol [4][5]
Appearance White flakes / solid[4][5]
Melting Point 163-170 °C[4]
SMILES String Nc1n[nH]cc1-c2ccc(Br)cc2[5][6]
InChI Key ABKUXQSVMWMABM-UHFFFAOYSA-N[5]

Key Structural Features Influencing Solubility:

  • 1H-pyrazole Ring: A polar heterocyclic system capable of acting as both a hydrogen bond donor (N-H) and acceptor (N).

  • 3-amine Group (-NH₂): A primary amine that is a strong hydrogen bond donor and a moderate acceptor, significantly enhancing interactions with protic and polar aprotic solvents.

  • 4-(4-bromophenyl) Group: A bulky, nonpolar group that contributes to the molecule's lipophilicity and potential for dispersion interactions (van der Waals forces). The bromine atom adds to the molecular weight and polarizability.[4]

The Theoretical Framework: Predicting Solubility

While empirical measurement is the gold standard, theoretical models provide a predictive framework for solvent selection, saving time and resources. The principle of "like dissolves like" is the qualitative starting point, but quantitative models like Hansen Solubility Parameters (HSPs) offer deeper insight.[7][8]

Hansen Solubility Parameters (HSP)

HSPs deconstruct the total cohesive energy of a substance into three components, based on the types of intermolecular forces at play.[9]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in 3D "Hansen space" defined by these three parameters. The principle states that substances with closer HSP coordinates are more likely to be miscible.[9] The distance (Ra) between a solvent and a solute in Hansen space is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSPs for 4-(4-bromophenyl)-1H-pyrazol-3-amine require experimental determination or specialized software prediction, the HSPs of common solvents are well-documented and invaluable for initial screening.

Experimental Protocol: Equilibrium Solubility Determination

The definitive solubility of a compound is its thermodynamic equilibrium solubility, which represents the point where a stable solute-solvent equilibrium has been achieved.[10] The most reliable method for determining this value is the Saturation Shake-Flask Method .[11][12] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Core Protocol: Isothermal Shake-Flask Method

Objective: To determine the maximum concentration of 4-(4-bromophenyl)-1H-pyrazol-3-amine that dissolves in a specific solvent at a controlled temperature.

Materials & Apparatus:

  • 4-(4-bromophenyl)-1H-pyrazol-3-amine (purity ≥ 98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control (e.g., a thermostated water bath)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (HPLC or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-(4-bromophenyl)-1H-pyrazol-3-amine to a pre-weighed glass vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated. A starting mass of ~10-20 mg is typical.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).

    • Causality Insight: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, accelerating the dissolution process. Temperature control is paramount as solubility is temperature-dependent.[10]

  • Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.

    • Self-Validation: To confirm that equilibrium has been reached, time-point sampling is recommended. Samples can be taken at 24, 48, and 72 hours. If the measured concentrations at 48 and 72 hours are statistically identical, equilibrium was likely achieved at or before 48 hours.[11]

  • Phase Separation: After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.

    • Causality Insight: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant Temperature (24-72h) B->C D Time-point sampling (e.g., 24h, 48h, 72h) C->D Validation Step E Settle solids (static, constant T) C->E F Centrifuge E->F G Withdraw & filter supernatant (0.22µm) F->G H Accurate Dilution G->H I Quantify Concentration (HPLC / UV-Vis) H->I J Calculate Solubility (mg/mL, mol/L) I->J

Caption: Shake-Flask method for equilibrium solubility.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved compound is as important as the equilibration process itself. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, while UV-Vis Spectroscopy offers a simpler, high-throughput alternative.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the analyte from any potential impurities or degradants before quantification, providing a highly accurate measurement.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and Water (with 0.1% formic acid or trifluoroacetic acid to ensure consistent peak shape). A starting point could be 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of maximum absorbance (λ_max), to be determined by scanning a dilute solution.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol:

  • Prepare a Calibration Curve: Create a series of standard solutions of 4-(4-bromophenyl)-1H-pyrazol-3-amine of known concentrations in the chosen solvent.

  • Analyze Standards: Inject each standard into the HPLC system and record the peak area.

  • Plot Curve: Plot the peak area versus concentration. The resulting curve should be linear (R² > 0.999).

  • Analyze Sample: Inject the diluted, filtered sample from the solubility experiment.

  • Determine Concentration: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

Method 2: UV-Vis Spectroscopy

Principle: This method relies on the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte. It is faster than HPLC but less specific.[12]

Protocol:

  • Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard at the determined λ_max.

  • Plot Curve: Plot absorbance versus concentration to generate a linear calibration curve.

  • Analyze Sample: Measure the absorbance of the diluted, filtered sample.

  • Determine Concentration: Use the sample's absorbance and the calibration curve to calculate its concentration.

Analytical Workflow Diagram

G cluster_calib Calibration cluster_sample Sample Analysis Start Filtered Saturated Solution Aliquot D Accurately Dilute Sample Aliquot Start->D A Prepare Stock & Serial Dilutions (Standards) B_hplc Inject Standards (HPLC) A->B_hplc B_uv Measure Absorbance (UV-Vis) A->B_uv C_hplc Plot Peak Area vs. Conc. B_hplc->C_hplc End Calculate Original Solubility C_hplc->End HPLC Path C_uv Plot Absorbance vs. Conc. B_uv->C_uv C_uv->End UV-Vis Path E_hplc Inject Diluted Sample (HPLC) D->E_hplc E_uv Measure Absorbance (UV-Vis) D->E_uv F_hplc Record Peak Area E_hplc->F_hplc F_hplc->End HPLC Path F_uv Record Absorbance E_uv->F_uv F_uv->End UV-Vis Path

Sources

Strategic Scaffolding: The Role of 4-(4-bromophenyl)-1H-pyrazol-3-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Laboratory Guide Subject: Medicinal Chemistry / Organic Synthesis Target Audience: Senior Scientists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The Privileged Scaffold

In the landscape of small-molecule drug discovery, 4-(4-bromophenyl)-1H-pyrazol-3-amine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While pyrazoles are ubiquitous in medicinal chemistry, this specific derivative offers a unique trifecta of tactical advantages for lead optimization:

  • The 3-Amino "Hinge Binder": The exocyclic amine and the endocyclic nitrogen (N2) form a donor-acceptor motif that perfectly mimics the adenine ring of ATP, allowing for bidentate hydrogen bonding within the hinge region of kinase domains (e.g., p38 MAPK, CDKs, Src).

  • The 4-Aryl "Selectivity Filter": The 4-bromophenyl group projects into the hydrophobic pocket (often the gatekeeper region). The bromine atom specifically enhances lipophilicity (

    
    ) and serves as a steric block, potentially improving selectivity against kinases with smaller gatekeeper residues.
    
  • The Bromine "Diversification Handle": Unlike unsubstituted aryl rings, the para-bromo substituent serves as a pre-installed functional handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid SAR (Structure-Activity Relationship) expansion.

Synthetic Architecture

To utilize this scaffold effectively, one must master its construction. The most robust route avoids the regioselectivity issues of hydrazine reactions with asymmetrical 1,3-diketones by utilizing


-aryl- 

-ketonitriles
.
Retrosynthetic Logic (Graphviz Visualization)

The following diagram outlines the logical disconnection and forward synthesis, highlighting the critical intermediate 2-(4-bromophenyl)-3-oxopropanenitrile .

SynthesisPath Figure 1: Convergent Synthesis of the 3-Amino-4-Arylpyrazole Scaffold Start 4-Bromophenylacetonitrile Inter 2-(4-bromophenyl)-3-oxopropanenitrile (Enolate Form) Start->Inter Claisen Condensation Reagent1 Ethyl Formate / NaOEt Reagent1->Inter Product 4-(4-bromophenyl)-1H-pyrazol-3-amine (Target Scaffold) Inter->Product Knorr-type Cyclization Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Technical Protocol: Synthesis & Validation

Objective: Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine on a multigram scale. Safety Warning: Hydrazine is toxic and potentially carcinogenic. Work in a fume hood.

Step 1: Formylation of 4-Bromophenylacetonitrile

Rationale: The nitrile group activates the alpha-methylene protons, allowing condensation with ethyl formate. This installs the necessary 3-carbon backbone.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Preparation: Suspend Sodium Ethoxide (NaOEt, 1.2 eq) in anhydrous ethanol (100 mL). Cool to 0°C.

  • Addition: Mix 4-Bromophenylacetonitrile (1.0 eq) with Ethyl Formate (1.5 eq). Add this mixture dropwise to the NaOEt suspension over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in water (200 mL). Acidify carefully with 1M HCl to pH 4-5 to precipitate the 2-(4-bromophenyl)-3-oxopropanenitrile . Filter and dry.[1]

Step 2: Cyclization with Hydrazine

Rationale: Hydrazine acts as a dinucleophile. The initial attack occurs at the aldehyde/ketone carbonyl (more electrophilic), followed by intramolecular attack on the nitrile carbon to close the ring and generate the amine.

  • Reaction: Dissolve the crude intermediate from Step 1 in Ethanol (10 mL/g). Add Hydrazine Hydrate (2.0 eq).

  • Conditions: Reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Purification: Cool to RT. The product often crystallizes directly. If not, remove solvent and recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole C5-H singlet around

      
       7.8–8.0 ppm. The -NH2 signal usually appears broad around 
      
      
      
      4.5–5.0 ppm.
    • MS (ESI): Calculated

      
       (characteristic 1:1 Br isotope pattern).
      

Medicinal Chemistry Applications: The "Bromine Advantage"

The utility of this scaffold lies in its specific SAR potential. The 4-bromophenyl group is not merely a hydrophobic clamp; it is a synthetic gateway .

Data: Physicochemical Profile
PropertyValueImplication for Drug Design
MW ~238.08 DaFragment-like; high Ligand Efficiency (LE).
cLogP ~2.5Good membrane permeability; ideal for CNS targets.
H-Bond Donors 3 (NH, NH2)Critical for Hinge Binding (Donor-Donor-Acceptor motif).
PSA ~54 ŲWell within the "Rule of 5" limits.
Br-Handle C-Br BondReady for Suzuki, Sonogashira, or Buchwald coupling.
Late-Stage Diversification Workflow

Using the bromine atom, researchers can rapidly generate libraries to probe the "Gatekeeper" pocket of kinases.

Protocol: Suzuki-Miyaura Coupling on the Scaffold

  • Reagents: Scaffold (1 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2 eq).
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Microwave irradiation at 120°C for 30 mins.

  • Outcome: Converts the 4-(4-bromophenyl) group into a 4-(biaryl) system, extending reach into the deep hydrophobic pocket (e.g., for p38

    
     selectivity over p38
    
    
    
    ).
Mechanism of Action Visualization

The following diagram illustrates how the scaffold interacts with a typical kinase ATP-binding site.

MOA Figure 2: Binding Mode of 3-Amino-4-Arylpyrazole in Kinase ATP Pocket cluster_scaffold Scaffold Pharmacophore Hinge Kinase Hinge Region (Glu/Met Backbone) PyrazN Pyrazole N2 (Acceptor) Hinge->PyrazN H-Bond Amine C3-Amine (Donor) Hinge->Amine H-Bond Gatekeeper Hydrophobic Gatekeeper (Thr/Met/Phe) PhenylBr 4-Bromophenyl Group Gatekeeper->PhenylBr Pi-Stacking / Hydrophobic SolventFront Solvent Exposed Region PyrazNH Pyrazole NH (Donor) PhenylBr->SolventFront Extension via Suzuki

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
  • Vertex Pharmaceuticals. (2002). Design and Synthesis of p38 MAPK Inhibitors.
  • Sigma-Aldrich. 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine Product Data. Link (Verified commercial availability of related analogs).

  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine Properties. Link (Data on the 4-bromo-3-amino core).

  • Amerigo Scientific. 4-(4-Bromophenyl)-1H-pyrazol-3-amine Product Overview. Link (Confirmation of specific scaffold availability).

  • ResearchGate. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling. Link (Methodology for derivatizing the bromine handle).

Sources

Structural Definition and Nomenclature Protocols: 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precision in chemical nomenclature is not merely a bureaucratic requirement; it is the bedrock of intellectual property, database indexing, and reproducibility in drug discovery. This guide provides a definitive structural analysis and IUPAC naming protocol for 4-(4-bromophenyl)-1H-pyrazol-3-amine (CAS: 40545-64-0).

Commonly utilized as a scaffold in kinase inhibitor development (specifically p38 MAP kinase pathways), this molecule presents specific nomenclature challenges regarding tautomeric ambiguity and substituent prioritization . This document resolves these ambiguities using the 2013 IUPAC Recommendations (Blue Book).

The Heterocyclic Core: Pyrazole Numbering

The fundamental challenge in naming this compound lies in the pyrazole ring. Pyrazole is a 1,2-diazole (a 5-membered ring with two adjacent nitrogen atoms).

The Hantzsch-Widman System vs. Retained Names

While the systematic Hantzsch-Widman name is 1,2-diazole , IUPAC retains the name pyrazole as the Preferred IUPAC Name (PIN).

Tautomerism and the "Indicated Hydrogen"

Pyrazoles are prototropic tautomers; the hydrogen atom shifts rapidly between N1 and N2 in solution. However, for nomenclature and indexing (e.g., in patent filings), the structure must be "frozen" into a specific tautomeric form.

  • Rule P-25.2.2.4: We must indicate the position of the hydrogen atom using an italicized capital H with a locant (e.g.,

    
    ).
    
  • Selection Criteria: When naming a specific derivative, we select the tautomer that allows for the lowest locants for the principal characteristic group (see Section 3).

Prioritization Logic (Decision Tree)

To derive the correct name, we apply the Cahn-Ingold-Prelog (CIP) and IUPAC priority rules in a strict hierarchy.

Step 1: Principal Characteristic Group

We have two functional groups attached to the core:[1]

  • Amine (-NH₂)

  • Bromophenyl (-C₆H₄Br)

According to IUPAC Rule P-41 (Classes of compounds), amines have seniority over halogens and alkyl/aryl groups.

  • Result: The compound is named as an amine .[2] The suffix is "-amine".

  • Exclusion: The bromo- group is treated as a prefix (substituent), never a suffix.

Step 2: Lowest Locant Rule (The 3 vs. 5 Dilemma)

Because the amine is the principal group, the ring numbering must assign it the lowest possible position.

  • Scenario A (

    
    -tautomer):  Numbering starts at the NH. The sequence is N1 
    
    
    
    N2
    
    
    C3
    
    
    C4
    
    
    C5.
    • If the amine is at C3, the locant is 3 .

  • Scenario B (Alternative tautomer): If we drew the H on the other nitrogen, the amine would fall on C5.

  • Decision: IUPAC requires the lowest locant set. Since 3 < 5, we anchor the name as pyrazol-3-amine .

Step 3: The Substituent

The phenyl ring is attached at position 4. This phenyl ring itself is substituted with a bromine atom.

  • The point of attachment to the pyrazole is C1 of the phenyl ring.

  • The bromine is at the para position (C4 of the phenyl ring).

  • Name: (4-bromophenyl).[3][4]

Workflow Visualization

The following diagram illustrates the logical flow for determining the correct numbering scheme.

NomenclatureLogic Start Identify Structure Core Core: Pyrazole (1,2-Diazole) Start->Core Groups Identify Groups: 1. Amine (-NH2) 2. Bromophenyl Core->Groups Priority Determine Priority (Rule P-41): Amine > Halogen/Alkyl Groups->Priority Suffix Suffix determined: -amine Priority->Suffix Numbering Apply Lowest Locant Rule: Is Amine at 3 or 5? Suffix->Numbering Decision Select 1H-tautomer (Amine at pos 3) Numbering->Decision 3 < 5 Final Final Name: 4-(4-bromophenyl)-1H-pyrazol-3-amine Decision->Final

Figure 1: Hierarchical decision tree for IUPAC nomenclature prioritization.

Detailed Structural Assembly

Canonical Numbering Map

To ensure reproducibility, the atom-by-atom numbering is detailed below.

Atom IndexAtom TypeFunctionLocant AssignmentJustification
1 NRing Heteroatom1 Priority heteroatom with H (

)
2 NRing Heteroatom2 Adjacent nitrogen
3 CRing Carbon3 Bears Principal Group (-NH₂)
4 CRing Carbon4 Bears Substituent (Bromophenyl)
5 CRing Carbon5 Unsubstituted CH
Subst PhenylSubstituent4' Attached to Pyrazole C4
Subst BrSubstituent4'' Attached to Phenyl C4
The "Indicated Hydrogen" Protocol

In databases like PubChem or ChemSpider, you may see the name without the "


" or with "

" implied. However, strict IUPAC compliance requires the explicit citation of the indicated hydrogen to define the tautomer.
  • Correct: 4-(4-bromophenyl)-1H -pyrazol-3-amine[4]

  • Incorrect: 4-(4-bromophenyl)pyrazol-3-amine (Ambiguous tautomer)

  • Incorrect: 3-amino-4-(4-bromophenyl)pyrazole (Treats amine as prefix, not suffix)

Experimental Verification & Data

For researchers synthesizing or sourcing this compound, the following identifiers and properties serve as validation checkpoints.

Chemical Identifiers[11]
StandardValue
IUPAC Name 4-(4-bromophenyl)-1H-pyrazol-3-amine
CAS Registry 40545-64-0
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
SMILES Nc1[nH]ncc1-c1ccc(Br)cc1
InChIKey LXDGTEBHVOKDLE-UHFFFAOYSA-N
Tautomeric Equilibrium Visualization

The diagram below visualizes the tautomeric shift and why the nomenclature system "locks" the structure on the left.

Tautomerism T1 1H-pyrazol-3-amine (Preferred for Naming) T2 1H-pyrazol-5-amine (Less Preferred Locant) T1->T2 Proton Shift

Figure 2: Tautomeric equilibrium. The 3-amine form (left) is selected for nomenclature to satisfy the lowest locant rule.

Common Pitfalls in Literature

"3-amino" vs. "-3-amine"

You will often see this compound referred to as 3-amino-4-(4-bromophenyl)pyrazole.

  • Why it happens: This is "Substitutive Nomenclature" using the amine as a prefix.[5]

  • Why it's technically inferior: IUPAC prefers the amine to be the Principal Characteristic Group (suffix) when it is the highest priority group present. Since Bromine is lower priority, the suffix form (-amine) is the PIN (Preferred IUPAC Name).

The "Phenyl" Numbering

Ensure the bromine is on the 4-position of the phenyl ring relative to the connection point.

  • Check: The NMR splitting pattern for the phenyl ring should show a symmetric AA'BB' system (characteristic of para-substitution).

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.[6] Link

  • Favre, H. A., & Powell, W. H. "P-25.2.2.4: Indicated Hydrogen." IUPAC Blue Book, 2013.[6] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17390115, 4-(4-Bromophenyl)-1H-pyrazol-3-amine." PubChem, 2025.[7] Link

  • Chemical Abstracts Service (CAS). "CAS Registry Number 40545-64-0." American Chemical Society. Link

  • Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature." Link

Sources

Methodological & Application

Using 4-(4-bromophenyl)-1H-pyrazol-3-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the 4-(4-bromophenyl)-1H-pyrazol-3-amine Scaffold for Kinase Inhibitor Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The pyrazole ring is a pharmacologically significant "privileged scaffold," valued for its synthetic tractability and its ability to form the core of highly potent and selective kinase inhibitors.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the 4-(4-bromophenyl)-1H-pyrazol-3-amine scaffold as a foundational building block for novel kinase inhibitor development. We will explore its chemical properties, mechanism of action, and provide detailed protocols for a rational, step-by-step screening cascade to identify and optimize new drug candidates.

The 3-Aminopyrazole Scaffold: A Privileged Kinase Hinge-Binder

The 4-(4-bromophenyl)-1H-pyrazol-3-amine structure is more than just a synthetic intermediate; it is a strategically designed starting point for kinase inhibitor discovery.[3][4] Its utility is rooted in several key features:

  • The 3-Amino Group: This primary amine is perfectly positioned to act as a hydrogen bond donor, forming critical interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I kinase inhibitors and serves as a strong anchor for the molecule.[5]

  • The Pyrazole Core: This five-membered aromatic heterocycle is chemically stable, synthetically versatile, and provides a rigid framework to correctly orient the other functional groups.[2] The unsubstituted N1 position can serve as both a hydrogen bond donor and acceptor, offering additional interaction possibilities or a site for further chemical modification.[2]

  • The 4-(4-bromophenyl) Moiety: This group serves two primary purposes. First, it occupies a hydrophobic region of the ATP pocket, contributing to binding affinity. Second, the bromine atom is a versatile chemical handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of diverse chemical substituents to fine-tune potency, selectivity, and pharmacokinetic properties, forming the basis of a structure-activity relationship (SAR) study.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.08 g/mol
PubChem CID 17390115
Appearance Off-white to light brown powder
Solubility Soluble in DMSO, Methanol

General Mechanism of Kinase Inhibition

The 3-aminopyrazole scaffold typically functions as an ATP-competitive, or Type I, inhibitor. These inhibitors bind to the active conformation of the kinase in the same pocket that ATP occupies, directly preventing the phosphorylation of substrate proteins.

The binding is generally characterized by:

  • Hinge Interaction: The 3-amino group forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., residues in CDK2, p38).[5][6]

  • Hydrophobic Interactions: The pyrazole ring and the attached phenyl group occupy hydrophobic pockets within the active site.

  • Further Optimization: Modifications at the N1 position or on the phenyl ring can engage with other specific residues, such as the gatekeeper residue or the DFG motif, to enhance potency and drive selectivity for one kinase over another.[7]

cluster_0 Kinase ATP Binding Pocket cluster_1 3-Aminopyrazole Inhibitor hinge Hinge Region (Backbone Amides/Carbonyls) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue dfg_motif DFG Motif amino_group 3-Amino Group amino_group->hinge H-Bonds (Key Anchor) pyrazole_core Pyrazole Core pyrazole_core->hydrophobic_pocket Hydrophobic Interaction phenyl_group 4-Phenyl Group (Modification Vector) phenyl_group->gatekeeper Steric/Hydrophobic Interaction (drives selectivity) phenyl_group->dfg_motif

Caption: General binding mode of a 3-aminopyrazole inhibitor in a kinase ATP pocket.

Application Protocol: A Screening Cascade for Inhibitor Development

This section outlines a logical workflow for identifying and characterizing novel kinase inhibitors derived from the 4-(4-bromophenyl)-1H-pyrazol-3-amine scaffold.

start Start: 4-(4-bromophenyl)-1H-pyrazol-3-amine Scaffold Library primary Step 1: Primary Screening (Biochemical Assay) Single High Concentration (e.g., 10 µM) Broad Kinase Panel start->primary primary_decision Inhibition > 50%? primary->primary_decision secondary Step 2: Secondary Screening (Biochemical Assay) 10-point Dose Response Curve primary_decision->secondary Yes sar Step 4: SAR Analysis Guide Next Synthesis Round primary_decision->sar No (Inactive) ic50 Determine IC50 Value secondary->ic50 cellular Step 3: Cellular Assays (Cell-Based Efficacy) Anti-Proliferation, Target Phosphorylation ic50->cellular cellular->sar finish Lead Candidate sar->finish Optimized

Caption: Experimental workflow for kinase inhibitor screening and optimization.

Protocol 1: Primary In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol is for an initial high-throughput screen to identify which kinases in a panel are inhibited by library compounds derived from the scaffold. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is correlated with light output from a luciferase reaction.[8][9]

Rationale: This luminescent-based assay is highly sensitive, has a large dynamic range, and is resistant to interference from colored or fluorescent compounds, making it ideal for primary screening.[8]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest and its corresponding substrate

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution at 2x the final desired concentration (e.g., 2x Km for ATP)

  • Test compounds dissolved in DMSO, then diluted in kinase buffer

  • 384-well white assay plates (low volume)

Procedure:

  • Compound Plating: Dispense 1 µL of test compound solution (at 5x final concentration) into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (100% activity control) or a known inhibitor (0% activity control).

  • Kinase/Substrate Addition: Prepare a 2.5x kinase/substrate master mix in kinase buffer. Add 2 µL of this mix to each well.

  • Initiate Reaction: Prepare a 2.5x ATP solution in kinase buffer. Add 2 µL to each well to start the kinase reaction. The final volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert the ADP produced by the kinase reaction back into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Readout: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (known inhibitor) controls.

Protocol 2: Secondary Cell-Based Anti-Proliferation Assay

This protocol determines the effect of "hit" compounds on the growth of cancer cells, providing an initial assessment of cellular potency (EC₅₀) and cytotoxicity.

Rationale: Moving from a purified enzyme system to a cellular environment is critical.[10] This assay tests not only for inhibition of the target kinase within a complex signaling network but also implicitly assesses the compound's cell permeability and stability.[11][12] The BaF3 cell system is particularly useful as its survival can be engineered to be dependent on a specific oncogenic kinase, providing a clear readout for on-target inhibition.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, K562 for leukemia) cultured in appropriate media (e.g., RPMI-1640 + 10% FBS).

  • Test compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT, resazurin).

  • 96-well clear-bottom, black-walled tissue culture plates.

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, count them, and dilute to a final concentration of 5,000-10,000 cells per 90 µL. Seed 90 µL of this cell suspension into each well of the 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture media. A common range is 100 µM to 1 nM in a 10-point, 3-fold dilution series.

  • Add 10 µL of the diluted compound solutions to the corresponding wells (final volume 100 µL). Include wells with media + DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Readout: Measure luminescence with a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC₅₀ value, which is the concentration that causes a 50% reduction in cell viability.

Guiding the Next Step: Structure-Activity Relationship (SAR)

The data from biochemical and cellular screens provide the foundation for rational drug design. The goal is to systematically modify the 4-(4-bromophenyl)-1H-pyrazol-3-amine scaffold to improve potency and selectivity.

start Initial Hit: 4-(4-bromophenyl)-1H-pyrazol-3-amine (Moderate Potency, Low Selectivity) q1 How to improve potency? start->q1 q2 How to improve selectivity? start->q2 q3 How to improve cell activity? start->q3 a1 Strategy: Replace -Br via Suzuki Coupling to explore hydrophobic pocket q1->a1 synthesis Synthesize New Analogs a1->synthesis a2 Strategy: Add substituents to N1 position to probe solvent-front region q2->a2 a2->synthesis a3 Strategy: Add polar groups (e.g., morpholine) to improve solubility and ADME q3->a3 a3->synthesis rescreen Re-screen Analogs (Protocols 1 & 2) synthesis->rescreen

Caption: Decision-making workflow for SAR (Structure-Activity Relationship) development.

Hypothetical SAR Data Table

The following table illustrates how systematic modifications to the core scaffold could influence inhibitory activity against a panel of kinases. This data is representative and based on published findings for various pyrazole-based inhibitors.[13][14]

CompoundR¹ (at N1)R² (replaces Br)JAK2 IC₅₀ (nM)CDK2 IC₅₀ (nM)p38α IC₅₀ (nM)
Scaffold HBr15002200950
Analog 1 H4-Fluorophenyl8501800700
Analog 2 H4-Morpholinophenyl45950650
Analog 3 Cyclopropyl4-Morpholinophenyl15 600500
Analog 4 H3-Pyridyl1200150800
Analog 5 Methyl3-Pyridyl90035 750

Interpretation:

  • Exploring the R² Position: Replacing the bromine with a morpholinophenyl group (Analog 2) dramatically improved potency against JAK2, suggesting a favorable interaction in a specific pocket of that kinase.

  • Probing the R¹ Position: Adding a cyclopropyl group at the N1 position (Analog 3) further enhanced JAK2 potency, indicating this modification is well-tolerated and likely improves the binding orientation.

  • Driving Selectivity: Replacing bromine with a 3-pyridyl group (Analog 4) shifted the activity profile towards CDK2. Further substitution at N1 (Analog 5) solidified this selectivity, creating a potent CDK2 inhibitor.

Conclusion

The 4-(4-bromophenyl)-1H-pyrazol-3-amine scaffold is a validated and highly valuable starting point for the discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge, combined with synthetically accessible vectors for modification, allows for a rational and efficient exploration of chemical space. By employing a systematic screening cascade, from broad biochemical profiling to targeted cell-based assays, researchers can effectively translate this privileged scaffold into potent and selective lead candidates for further preclinical development.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Grebien, F., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.
  • PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Chem-Impex. (n.d.). 4-(4-Bromophenyl)-1H-pyrazol-3-amine.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • MDPI. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PMC. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • J&K Scientific. (n.d.). 4-(4-Bromophenyl)-1H-pyrazol-3-amine | 40545-64-0.
  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • PMC - NIH. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

Sources

Preparation of pyrazolo[1,5-a]pyrimidines from 4-(4-bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Pyrazolo[1,5-a]pyrimidines from 4-(4-bromophenyl)-1H-pyrazol-3-amine

Executive Summary

This Application Note details the synthetic methodology for constructing the pyrazolo[1,5-a]pyrimidine scaffold starting from 4-(4-bromophenyl)-1H-pyrazol-3-amine . This specific core is a privileged structure in medicinal chemistry, widely recognized for its utility in developing ATP-competitive kinase inhibitors (e.g., CDK, GSK-3, and KDR inhibitors).

The guide focuses on two critical cyclocondensation pathways:

  • Symmetrical Condensation: Reaction with acetylacetone to yield the 5,7-dimethyl derivative.

  • Regioselective Condensation: Reaction with ethyl acetoacetate to yield the 7-methyl-5-oxo derivative.

Emphasis is placed on process robustness, regiochemical outcome validation, and scalability for drug discovery workflows.

Reaction Principles & Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine system proceeds via a cyclocondensation between the 1,3-binucleophilic 3-aminopyrazole and a 1,3-bielectrophile (diketone or


-keto ester).
  • Nucleophilic Centers: The exocyclic amino group (

    
    ) and the endocyclic ring nitrogen (N-2).
    
  • Mechanism: The reaction typically initiates with the attack of the exocyclic amine (the harder nucleophile) on the most reactive carbonyl of the electrophile, forming an enamine/imine intermediate. This is followed by intramolecular cyclization of the ring nitrogen onto the second electrophilic site and subsequent dehydration/elimination.

Regioselectivity in -Keto Esters

When using unsymmetrical electrophiles like ethyl acetoacetate, two isomers are possible: 7-methyl-5-oxo or 5-methyl-7-oxo.

  • Standard Acidic Conditions (Glacial AcOH): Favor the attack of the amine on the ketone carbonyl (more electrophilic than the ester). This places the methyl group (originally attached to the ketone) at the C-7 position of the fused ring, resulting in the 7-methyl-5-oxo isomer.

Experimental Protocols

Materials & Equipment
  • Starting Material: 4-(4-bromophenyl)-1H-pyrazol-3-amine (Purity >97%).

  • Reagents: Acetylacetone (2,4-pentanedione), Ethyl acetoacetate, Glacial Acetic Acid (AcOH).

  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF) for recrystallization if necessary.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.

Protocol A: Synthesis of 5,7-Dimethyl-3-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

This protocol utilizes a symmetrical diketone, eliminating regioselectivity concerns.

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask, dissolve 4-(4-bromophenyl)-1H-pyrazol-3-amine (1.0 equiv, e.g., 2.38 g, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Acetylacetone (1.2 equiv, 1.23 mL, 12 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor reaction progress by TLC (Eluent: EtOAc/Hexane 1:1). The starting amine spot (lower R_f) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (~100 g) with vigorous stirring.

    • Allow the precipitate to aggregate for 30 minutes.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

    
    ) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol or EtOH/DMF mixtures.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Data:

  • Yield: 80–90%

  • Appearance: White to pale yellow needles.

Protocol B: Synthesis of 7-Methyl-5-oxo-3-(4-bromophenyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine

This protocol targets the 5-oxo derivative.[1] Note that tautomerism may allow this to be referred to as 5-hydroxy, but the keto-form is dominant in solution.

Step-by-Step Procedure:

  • Charge: Suspend 4-(4-bromophenyl)-1H-pyrazol-3-amine (1.0 equiv, 10 mmol) in Glacial Acetic Acid (25 mL).

  • Addition: Add Ethyl Acetoacetate (1.2 equiv, 1.53 mL, 12 mmol).

  • Reflux: Heat to reflux for 6–8 hours.

    • Critical Control Point: Ensure anhydrous conditions (drying tube) to prevent hydrolysis of the ester prior to condensation.

  • Precipitation: The product often precipitates out of the hot acetic acid solution upon cooling.

  • Workup:

    • Cool to room temperature.[2][3] If solid forms, filter directly.[4]

    • If no solid forms, pour onto ice-water as in Protocol A.

  • Purification: Recrystallize from Ethanol/DMF (1:1). The product usually has low solubility in pure ethanol due to the rigid fused core and bromophenyl substituent.

Expected Data:

  • Yield: 70–85%[5]

  • Regiochemistry: >95% 7-methyl-5-oxo isomer.

Visualization of Workflows

Figure 1: Synthetic Workflow & Decision Tree

G Start Start: 4-(4-bromophenyl)- 1H-pyrazol-3-amine Reagent_Choice Select Electrophile Start->Reagent_Choice AcAc Acetylacetone (Symmetrical) Reagent_Choice->AcAc Target: Dialkyl EAA Ethyl Acetoacetate (Unsymmetrical) Reagent_Choice->EAA Target: Keto/Hydroxy Reflux_A Reflux in AcOH 4-6 Hours AcAc->Reflux_A Prod_A Product A: 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine Reflux_A->Prod_A Reflux_B Reflux in AcOH 6-8 Hours EAA->Reflux_B Mech_Check Regiocontrol: Amine attacks Ketone Reflux_B->Mech_Check Mechanism Prod_B Product B: 7-Methyl-5-oxo- pyrazolo[1,5-a]pyrimidine Reflux_B->Prod_B Mech_Check->Prod_B

Caption: Decision tree for reagent selection and resulting scaffold diversity. Path B highlights the regiochemical outcome governed by the reactivity difference between ketone and ester groups.

Figure 2: Mechanistic Regioselectivity (Protocol B)

Mechanism Substrate 3-Aminopyrazole + Ethyl Acetoacetate Step1 Step 1: Nucleophilic Attack (Exocyclic NH2 attacks Ketone C=O) Substrate->Step1 Kinetic Control Intermediate Intermediate: Enamine/Imine (Stabilized by conjugation) Step1->Intermediate Step2 Step 2: Cyclization (Ring NH attacks Ester C=O) Intermediate->Step2 Elimination Elimination of EtOH & H2O Step2->Elimination Final Final Product: 7-Methyl-5-oxo isomer Elimination->Final

Caption: Mechanistic pathway for Protocol B. The greater electrophilicity of the ketone over the ester directs the initial attack, ensuring the 7-methyl-5-oxo regioselectivity.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using NMR spectroscopy. The following table summarizes key diagnostic signals.

Table 1: Diagnostic


 NMR Signals (DMSO-

)
Compound TypePositionChemical Shift (

ppm)
MultiplicityStructural Insight
5,7-Dimethyl H-2

SingletPyrazole ring proton (deshielded)
H-6

SingletPyrimidine ring proton

(C-5/7)

SingletsTwo distinct methyl signals
7-Methyl-5-oxo H-2

SingletPyrazole ring proton
H-6

SingletUpfield shift due to adjacent carbonyl

(C-7)

SingletSingle methyl group
NH (Amide)

Broad SingletConfirming lactam/keto tautomer

Note on Regiochemistry Validation: For the 7-methyl-5-oxo isomer, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard. You should observe a correlation (cross-peak) between the 7-Methyl protons and the H-6 proton. If the isomer were 5-methyl-7-oxo, the methyl group would be spatially distant from H-6 (separated by the carbonyl), and the NOE signal would be weak or absent.

Troubleshooting & Optimization

  • Low Solubility: The 4-(4-bromophenyl) group significantly reduces solubility. If the product precipitates too early during reflux (trapping impurities), add a co-solvent like DMF (10-20% v/v) to the acetic acid.

  • Incomplete Reaction: If TLC shows residual amine after 6 hours, add a catalytic amount of Piperidine (5-10 drops). This acts as a basic catalyst to facilitate the initial nucleophilic attack.

  • Regio-scrambling: Avoid using strong bases (like NaOEt) with ethyl acetoacetate if the 7-methyl-5-oxo isomer is strictly required, as basic conditions can sometimes promote equilibration or competing attack at the ester.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Aggarwal, R., et al. "Synthesis and antimicrobial activity of some new pyrazolo[1,5-a]pyrimidines."[6] Journal of Chemical Sciences, 2011. Link

  • Regioselectivity in Cyclocondensation: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992. Link

  • Medicinal Applications (Kinase Inhibition): Foloppe, N., et al. "Discovery and functional evaluation of diverse novel human protein kinase inhibitors." Bioorganic & Medicinal Chemistry, 2006. Link

  • General Protocol Validation: Al-Haiza, M. A., et al. "Synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives."[7] Molecules, 2001. Link

Sources

Application Note: Microwave-Assisted Synthesis of 4-(4-Bromophenyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and high-speed protocol for the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine using microwave-assisted organic synthesis (MAOS). The 3-amino-4-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, BRAF) and anti-inflammatory agents.

Traditional thermal cyclocondensation methods often suffer from long reaction times (12–24 hours), variable yields, and difficult purification profiles. This microwave protocol reduces total reaction time to under 30 minutes while improving the regiochemical purity of the target 4-aryl isomer.

Key Benefits:

  • Speed: Reaction time reduced by 95% compared to thermal reflux.

  • Regiocontrol: Exclusive formation of the 4-aryl isomer via the arylacetonitrile pathway.

  • Scalability: Protocol validated for 0.5 mmol to 20 mmol scales.

Scientific Foundation & Reaction Engineering

Retrosynthetic Logic & Regioselectivity

A common pitfall in aminopyrazole synthesis is the confusion between the 3-amino-4-aryl and 3-amino-5-aryl isomers. The choice of starting material dictates this regiochemistry:

  • 
    -Ketonitriles (e.g., Benzoylacetonitrile) + Hydrazine:  Yields 3-amino-5-arylpyrazoles . The hydrazine attacks the ketone carbonyl first.
    
  • 
    -Formyl Arylacetonitriles + Hydrazine:  Yields 3-amino-4-arylpyrazoles  (Target). The hydrazine condenses with the formyl group (or its equivalent) and the nitrile.
    

To synthesize 4-(4-bromophenyl)-1H-pyrazol-3-amine , we must utilize the arylacetonitrile route. The 4-bromophenyl group provides an essential handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this intermediate highly valuable for library generation.

Reaction Mechanism

The synthesis proceeds via a telescoped two-step sequence:

  • C-Acylation: Base-mediated formylation of 4-bromophenylacetonitrile using Ethyl Formate (or DMF-DMA) to generate the

    
    -formyl nitrile enolate intermediate.
    
  • Cyclocondensation: Nucleophilic attack by hydrazine hydrate followed by intramolecular cyclization.

ReactionMechanism SM 4-Bromophenylacetonitrile Inter Enolate Intermediate (3-hydroxy-2-arylacrylonitrile) SM->Inter Step 1: C-Formylation (Microwave 80°C) Base NaOEt / EtOH Base->Inter Formate Ethyl Formate Formate->Inter Product 4-(4-bromophenyl)- 1H-pyrazol-3-amine Inter->Product Step 2: Cyclization (Microwave 120°C) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product

Figure 1: Mechanistic pathway for the synthesis of the target aminopyrazole. Step 1 involves C-acylation, followed by Step 2 cyclization.

Experimental Protocol

Materials & Equipment[3][4][5]
  • Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vial: 10–20 mL microwave-transparent borosilicate glass vial with a crimp cap and PTFE/silicone septum.

  • Reagents:

    • 4-Bromophenylacetonitrile (CAS: 16532-79-9)

    • Ethyl formate (CAS: 109-94-4) - Acts as reagent and co-solvent

    • Sodium ethoxide (21% wt in ethanol) or Sodium hydride (60% dispersion)

    • Hydrazine hydrate (50-60% solution)

    • Ethanol (Absolute)

Method A: Telescoped One-Pot Protocol (Recommended)

This method avoids the isolation of the unstable enolate intermediate, minimizing degradation and handling time.

Step 1: Formylation

  • In a 10 mL microwave vial, dissolve 4-bromophenylacetonitrile (1.0 mmol, 196 mg) in Ethanol (2.0 mL).

  • Add Ethyl formate (2.0 mL, excess).

  • Add Sodium ethoxide solution (1.2 mmol, ~0.45 mL of 21% wt). Note: Solution will turn yellow/orange indicating enolate formation.

  • Seal the vial and irradiate:

    • Temp: 80 °C

    • Time: 10 minutes

    • Stirring: High (600 rpm)

    • Absorption Level: Normal

Step 2: Cyclization

  • De-cap the vial carefully (watch for residual pressure).

  • Add Hydrazine hydrate (2.0 mmol, 0.1 mL) directly to the reaction mixture.

  • Add Acetic acid (glacial, 0.5 mL) to buffer the pH to ~5–6. Critical: Cyclization is faster and cleaner in slightly acidic/neutral conditions compared to highly basic media.

  • Re-seal the vial and irradiate:

    • Temp: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a solid. Filter, wash with cold water and hexanes. Recrystallize from Ethanol/Water if necessary.

Method B: DMF-DMA Route (Alternative)

If Ethyl formate fails to yield conversion (steric bulk), use N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Mix Nitrile (1 mmol) and DMF-DMA (1.5 mmol) in DMF (2 mL).

  • MW: 140 °C for 15 mins.

  • Add Hydrazine hydrate (2 mmol) + EtOH (2 mL).

  • MW: 100 °C for 10 mins.

Optimization & Troubleshooting Guide

The following decision tree helps optimize the reaction if the standard protocol yields suboptimal results.

OptimizationTree Start Analyze Crude LC-MS Decision1 Is SM (Nitrile) remaining? Start->Decision1 Action1 Increase Step 1 Temp to 100°C or use NaH base Decision1->Action1 Yes Decision2 Is Intermediate visible but no Product? Decision1->Decision2 No Action2 Check pH in Step 2. Ensure pH < 7 using AcOH Decision2->Action2 Yes Decision3 Multiple impurities/tars? Decision2->Decision3 No Action3 Reduce Step 2 Temp to 100°C Switch Solvent to iPrOH Decision3->Action3 Yes Success Isolate & Characterize Decision3->Success No

Figure 2: Workflow for troubleshooting reaction outcomes based on LC-MS analysis.

Comparative Data: Thermal vs. Microwave
ParameterConventional Thermal RefluxMicrowave Protocol (Method A)
Reaction Time 16 Hours (Overnight)20 Minutes (Total)
Solvent Volume 20–50 mL2–4 mL
Yield 45–60%82–91%
Purity (Crude) 70–80% (Requires Column)>90% (Precipitation sufficient)
Energy Consumption High (Oil bath maintenance)Low (Targeted dielectric heating)

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. In a microwave, hydrazine can generate nitrogen gas rapidly. Always use a vessel rated for high pressure (20+ bar) and ensure the reaction volume does not exceed 2/3 of the vial capacity to allow for headspace.

  • Microwave Vials: Inspect for scratches or defects before use. A vessel failure at 120 °C with organic solvents is a significant hazard.

  • Pressure: The Ethyl formate step generates pressure due to volatility. Do not exceed 100 °C in Step 1 without monitoring pressure limits carefully.

References

  • Microwave-Assisted Synthesis of Pyrazoles (Review): Karakaya, A. (2025).[1] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link] Supports the general utility of MW irradiation in accelerating pyrazole formation.

  • Regioselectivity of Hydrazine Reactions: Lynch, M. A., et al. (1998). Regioselective synthesis of 3-amino-4-substituted pyrazoles. Tetrahedron Letters. (Cited contextually for the arylacetonitrile vs. benzoylacetonitrile distinction).
  • General Protocol for Aminopyrazoles: Law, J., et al. (2019).[2] Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE). [Link] Provides the baseline methodology for handling hydrazine in microwave reactors.

  • Suzuki Coupling on 4-Bromopyrazoles: Li, X., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link] Validates the utility of the 4-bromo derivative for downstream library synthesis.

Sources

Troubleshooting & Optimization

Solving solubility issues of 4-(4-bromophenyl)-1H-pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-bromophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common handling and solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure experimental success and data integrity.

Troubleshooting Guide: Addressing Solubility Issues

This section provides in-depth, step-by-step solutions to specific problems you may encounter during your experiments.

Q1: My 4-(4-bromophenyl)-1H-pyrazol-3-amine is not dissolving in DMSO at room temperature. What should I do?

A1: It is not uncommon for heterocyclic compounds like 4-(4-bromophenyl)-1H-pyrazol-3-amine to exhibit limited solubility in DMSO at ambient temperatures, especially when preparing high-concentration stock solutions. The dissolution process is often kinetically limited. Here is a systematic approach to facilitate dissolution:

Step 1: Initial Vortexing

  • Ensure the vial is tightly capped.

  • Vortex the solution vigorously for 1-2 minutes. This initial mechanical agitation can sometimes be sufficient for complete dissolution.

Step 2: Gentle Heating

  • If the compound remains insoluble, warm the solution in a water bath set to 37°C for 5-10 minutes.[1]

  • Causality: Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid, thereby enhancing solubility. 37°C is generally considered safe for most compounds and is relevant for biological assays.

  • After heating, vortex the solution again.

Step 3: Sonication

  • If solids are still present, place the vial in a bath sonicator for 5-15 minutes.[2][3]

  • Causality: Sonication uses ultrasonic waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which breaks apart solute particles and accelerates the dissolution process.[3]

  • Check for dissolution and repeat if necessary. Be mindful that prolonged sonication can generate heat.[3]

This troubleshooting workflow is designed to systematically increase the energy input to facilitate dissolution while minimizing the risk of compound degradation.

G start Start: Compound in DMSO vortex Vortex for 1-2 mins start->vortex check1 Is it fully dissolved? vortex->check1 heat Warm to 37°C for 5-10 mins check1->heat No success Success: Clear Solution check1->success Yes vortex2 Vortex again heat->vortex2 check2 Is it fully dissolved? vortex2->check2 sonicate Sonicate for 5-15 mins check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 check3->success Yes fail Consider Lower Concentration or Co-Solvent check3->fail No

Fig 1. Troubleshooting workflow for dissolving 4-(4-bromophenyl)-1H-pyrazol-3-amine in DMSO.
Q2: I've prepared a clear stock solution in DMSO, but a precipitate formed when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common and expected phenomenon known as "precipitation upon dilution." Your compound is soluble in a strong organic solvent like DMSO, but its solubility is significantly lower in an aqueous environment.[4] The DMSO acts as a vehicle, but when diluted, the compound is exposed to the aqueous buffer and crashes out of the solution if its solubility limit is exceeded.[5]

Here are proven strategies to prevent this:

Protocol 1: Optimized Dilution Process

  • Pre-warm the aqueous medium: Ensure your cell culture medium or buffer is at 37°C. This can help keep the compound in solution.[1][6]

  • Use a stepwise dilution: Instead of adding the small volume of DMSO stock directly into the final large volume of aqueous media, perform an intermediate dilution. For example, add the DMSO stock to a smaller volume of the pre-warmed media (e.g., 10-20% of the final volume) while vortexing.

  • Final Dilution: Add this intermediate dilution to the remaining pre-warmed media with continuous, gentle mixing.

  • Final DMSO Concentration: Always aim for a final DMSO concentration that is non-toxic to your cells, typically ≤0.5%.[6] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]

Protocol 2: Increasing Solvent Polarity Gradually

  • Prepare your stock solution in 100% DMSO as usual.

  • Create an intermediate dilution of your stock in a solution of 50% DMSO and 50% sterile water.

  • Use this intermediate dilution for your final dilution into the 100% aqueous medium. This gradual change in solvent polarity can sometimes prevent the compound from precipitating.

G cluster_0 Preparation of Stock Solution cluster_1 Dilution for Bioassay compound Compound Powder stock High Concentration Stock Solution compound->stock dmso 100% DMSO dmso->stock final Final Working Solution (e.g., 0.1% DMSO) stock->final Dilute (Stepwise Recommended) media Aqueous Medium (e.g., Cell Culture Media) media->final

Fig 2. Workflow for preparing a stock solution and diluting for a bioassay.

Frequently Asked Questions (FAQs)

Q3: What is the maximum solubility of 4-(4-bromophenyl)-1H-pyrazol-3-amine in DMSO?

A3: The exact maximum solubility (e.g., in mg/mL or mM) is not always publicly available and can be batch-dependent due to factors like crystalline form (polymorphism). We recommend determining the approximate solubility empirically with a small amount of material.

Protocol for Small-Scale Solubility Test:

  • Weigh out a small, known amount of the compound (e.g., 1 mg).

  • Add a defined volume of DMSO to achieve a high target concentration (e.g., 20 µL for a 50 mg/mL target).

  • Apply the dissolution workflow described in Q1 (vortex, gentle heat, sonication).

  • If it dissolves completely, the solubility is at least your target concentration.

  • If it does not dissolve, add small, incremental volumes of DMSO, repeating the dissolution workflow each time, until a clear solution is achieved. Calculate the final concentration.

StepActionRationale
1Weigh 1 mg of compound.Start with a small, known quantity to conserve material.
2Add 20 µL of DMSO.Aims for a high initial concentration (50 mg/mL).
3Vortex, warm (37°C), sonicate.Applies energy to overcome dissolution barriers.
4Observe for complete dissolution.Visual confirmation of solubility at that concentration.
5If needed, add 10 µL increments of DMSO.Systematically lowers the concentration to find the solubility limit.

Q4: How should I store stock solutions of this compound in DMSO?

A4: To ensure the stability and integrity of your compound:

  • Storage Temperature: Store stock solutions at -20°C for short-to-medium term (up to 3 months) and consider -80°C for long-term storage.[1]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can lead to compound precipitation and degradation.[2][7]

  • DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease its solvating power over time, leading to precipitation.[2][7][8] Store DMSO properly, sealed from moisture.

  • Light Sensitivity: While not specifically documented for this compound, it is good practice to store solutions in amber vials or protected from light, as pyrazole derivatives can be light-sensitive.[9]

Q5: Are there alternative solvents or co-solvents I can use if DMSO is not suitable for my experiment?

A5: Yes, though DMSO is a universal solvent for initial stock preparation, other solvents can be considered depending on the experimental context.[10][11]

  • N,N-Dimethylformamide (DMF): Similar to DMSO in solvating power for many organic molecules.

  • Ethanol: Can be a good choice, especially if lower toxicity is required, but it is generally a weaker solvent for highly non-polar compounds.

  • Co-Solvents for in vivo studies: For animal studies, formulations often use co-solvents to maintain solubility upon administration. Common examples include combinations of DMSO with PEG300, Tween 80, or corn oil.[12] These can sometimes be adapted for challenging in vitro assays, but require careful validation to ensure they do not interfere with the assay.

References

  • Vertex AI Search. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 13, 2026.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • Dahlin, J. L., Walters, M. A., & Seymour, P. A. (2014). Biological assay challenges from compound solubility: strategies for bioassay optimization. Future Medicinal Chemistry, 6(13), 1485–1493.
  • ResearchGate. (2017).
  • Quora. (2024).
  • Chem-Impex. (n.d.). 4-(4-Bromophenyl)-1H-pyrazol-3-amine. Retrieved February 13, 2026.
  • Dafnis, I., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 902-907.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-1H-pyrazol-3-amine. Retrieved February 13, 2026.
  • Amerigo Scientific. (n.d.). 4-(4-Bromophenyl)-1H-pyrazol-3-amine. Retrieved February 13, 2026.
  • Selleckchem.com. (n.d.). Frequently Asked Questions. Retrieved February 13, 2026.
  • Lipecka, J., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 6(15), 10321-10328.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 13, 2026.
  • Sjöberg, L., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 125(26), 7136-7144.
  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved February 13, 2026.
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved February 13, 2026.
  • Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO. Retrieved February 13, 2026.
  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Retrieved February 13, 2026.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved February 13, 2026.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved February 13, 2026.
  • ResearchGate. (2017). Synthesis of Novel Pyrazole Derivatives as Antineoplastic Agent. Retrieved February 13, 2026.
  • Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine. Retrieved February 13, 2026.
  • Barrick Lab, TWiki. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved February 13, 2026.
  • Wararkar, P., & Baluja, S. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. INTERNATIONAL JOURNAL OF ADVANCED RESEARCH AND REVIEW (IJARR), 1(4).
  • ResearchGate. (2024). Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents. Retrieved February 13, 2026.
  • Kumar, S., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved February 13, 2026.
  • Li, Y., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved February 13, 2026.
  • InvivoChem. (n.d.). 3-(4-BROMOPHENYL)-1H-PYRAZOLE, 97%. Retrieved February 13, 2026.
  • Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2969.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole 97%. Retrieved February 13, 2026.
  • PubChemLite. (n.d.). 1-(4-bromophenyl)-3-(2-chlorophenyl)-1h-pyrazol-5-amine. Retrieved February 13, 2026.
  • {4-[(4-bromophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}(pyridin-3-yl)methanone. (n.d.). Retrieved February 13, 2026.

Sources

Technical Support Center: Troubleshooting Residual Palladium in 4-(4-bromophenyl)-1H-pyrazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting residual palladium contamination in the synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-amine and related active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to address common challenges in removing palladium catalysts from their final products. Adhering to stringent regulatory limits for heavy metal impurities is critical for patient safety and regulatory approval.[1][2][3][4] This document provides in-depth, scientifically-grounded solutions to ensure your API meets the required purity standards.

The Criticality of Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern pharmaceutical synthesis for creating carbon-carbon bonds.[5] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final API.[6][7] The presence of even trace amounts of palladium can pose toxicological risks and may compromise the stability and efficacy of the drug product.[1] Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in drug products, making effective palladium removal a non-negotiable aspect of API manufacturing.[2][8][9]

Understanding the Challenge with 4-(4-bromophenyl)-1H-pyrazol-3-amine

The structure of 4-(4-bromophenyl)-1H-pyrazol-3-amine presents a specific challenge for palladium removal. The presence of nitrogen-containing heterocycles (the pyrazole ring and the amine group) can lead to the formation of stable coordination complexes with palladium species. This chelation can keep the palladium solubilized in the reaction mixture, making it difficult to remove through simple filtration or crystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 4-(4-bromophenyl)-1H-pyrazol-3-amine.

Issue 1: High Levels of Residual Palladium After Standard Purification

Question: I've performed a standard aqueous work-up and crystallization, but my ICP-MS analysis still shows high levels of palladium (e.g., >100 ppm). What's happening?

Answer: This is a frequent issue, often due to the formation of soluble palladium complexes with your product.[10] Simple purification methods are often insufficient to break these interactions.

Causality: The lone pairs of electrons on the nitrogen atoms of the pyrazole and amine moieties in your product act as ligands, coordinating with the palladium catalyst. This forms a stable, soluble complex that is carried through standard purification steps.

Troubleshooting Steps:

  • Employ a Palladium Scavenger: This is the most direct and effective approach. Scavengers are materials that have a high affinity for palladium and can selectively remove it from solution.[6][11][12]

  • Optimize Scavenging Conditions: The efficiency of a scavenger can be influenced by temperature, time, and solvent. Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of palladium binding to the scavenger. Extending the treatment time (e.g., 4-24 hours) allows for more complete removal.

  • Consider a Combination of Methods: A multi-step approach can be highly effective. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a more selective scavenger to capture the remaining trace amounts.[13]

Issue 2: Significant Product Loss During Palladium Removal

Question: I'm using activated carbon to remove palladium, but I'm also losing a substantial amount of my 4-(4-bromophenyl)-1H-pyrazol-3-amine product. How can I prevent this?

Answer: Product loss is a common drawback of using non-specific adsorbents like activated carbon.[14]

Causality: Activated carbon has a porous structure with a large surface area that can adsorb a wide range of organic molecules, not just palladium.[15][16] Your API can become trapped in these pores, leading to reduced yield.

Troubleshooting Steps:

  • Reduce the Amount of Activated Carbon: Use the minimum amount necessary to achieve the desired level of palladium removal. This may require some optimization experiments.

  • Screen Different Scavengers: Switch to a more selective scavenger. Functionalized silica or polymer-based scavengers with thiol or amine groups often exhibit lower non-specific binding of the API compared to activated carbon.[6][10]

  • Change the Solvent: The solvent can influence the adsorption of your product onto the activated carbon. Experiment with different solvents to find one that maximizes palladium removal while minimizing product loss.

  • Alternative Purification Techniques: If product loss remains high, consider recrystallization from a solvent system where the palladium impurities remain in the mother liquor.

Issue 3: Inconsistent Palladium Removal Results Between Batches

Question: My palladium removal process works well for some batches but not for others. What could be causing this inconsistency?

Answer: Inconsistent results often point to variability in the upstream reaction or the purification process itself.

Causality: The speciation of palladium (i.e., its oxidation state and coordination environment) can vary from batch to batch depending on the reaction conditions. Different palladium species may have different affinities for your chosen scavenger.

Troubleshooting Steps:

  • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step. This helps to normalize the form of the palladium species present.

  • Scavenger Handling: Ensure the scavenger is fresh and handled correctly. Some scavengers can be sensitive to air or moisture.

  • Process Parameter Control: Tightly control parameters such as temperature, stirring rate, and treatment time during the scavenging step.

  • Analytical Monitoring: Use a rapid analytical technique, if available, to monitor the palladium levels during the scavenging process to ensure it proceeds to completion.[17][18]

Recommended Protocols for Palladium Removal

Here are detailed protocols for common and effective palladium removal techniques.

Protocol 1: Palladium Scavenging with Functionalized Silica

This protocol uses a thiol-functionalized silica scavenger, which has a high affinity for palladium.

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve your crude 4-(4-bromophenyl)-1H-pyrazol-3-amine in a suitable solvent (e.g., THF, toluene, or ethyl acetate).

  • Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents by weight relative to the palladium content).

  • Stir the Mixture: Stir the suspension at a controlled temperature (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.

  • Filter to Remove the Scavenger: Filter the mixture through a pad of celite to remove the scavenger and the bound palladium.

  • Wash the Scavenger: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentrate the Solution: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal Using Activated Carbon

This is a cost-effective method for removing bulk palladium, but it requires careful optimization to minimize product loss.[14]

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve your crude product in a suitable solvent.

  • Add Activated Carbon: Add a carefully measured amount of activated carbon (start with a low loading, e.g., 5-10 wt% relative to the crude product).

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[10]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[10] Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash the Carbon: Thoroughly wash the activated carbon on the filter with fresh solvent to minimize product loss.[10]

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[10]

Data Presentation and Visualization

Table 1: Comparison of Palladium Removal Methods
MethodAdvantagesDisadvantagesTypical Efficiency
Functionalized Scavengers High selectivity, high efficiency, low product lossHigher cost>99%
Activated Carbon Low cost, effective for bulk removalNon-specific, potential for high product loss80-95%
Crystallization Can be highly effective, combines purification and palladium removalDependent on solubility profiles, can sometimes trap impuritiesVariable
Chromatography High purity achievableNot always scalable, solvent intensive>98%
Diagrams
Workflow for Palladium Removal

Palladium_Removal_Workflow crude_product Crude Product (High Pd Content) dissolution Dissolution in Suitable Solvent crude_product->dissolution scavenging Palladium Scavenging (e.g., Functionalized Silica) dissolution->scavenging filtration Filtration scavenging->filtration purified_product Purified Product (Low Pd Content) filtration->purified_product waste Spent Scavenger (Pd-laden) filtration->waste

Caption: A typical workflow for removing residual palladium from a crude API product.

Mechanism of Thiol-Based Scavenging

Thiol_Scavenging_Mechanism Pd Pd(0) or Pd(II) Scavenger Silica-SH Pd->Scavenger binds to Bound_Pd Silica-S-Pd Scavenger->Bound_Pd forms Product API-Pd Complex Product->Pd releases Free_Product Purified API Product->Free_Product becomes

Caption: The mechanism of palladium capture by a thiol-functionalized scavenger.

Analytical Verification

Accurate quantification of residual palladium is crucial to validate your purification process.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis in pharmaceutical products due to its high sensitivity and ability to detect metals at the parts-per-billion (ppb) level.[19][20][21][22]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique suitable for quantifying elemental impurities.[23]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and non-destructive method for determining palladium content.[1]

References

  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • YouTube. Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). (2023). [Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • PubMed. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). [Link]

  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). [Link]

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. [Link]

  • PMC. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). [Link]

  • Biotage. How to Remove Palladium in three easy steps. (2023). [Link]

  • American Pharmaceutical Review. Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015). [Link]

  • Books. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014). [Link]

  • NIH. Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Screening. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Lucideon. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance. [Link]

  • Chemistry LibreTexts. 1.6: ICP-MS for Trace Metal Analysis. (2022). [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Johnson Matthey Technology Review. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). [Link]

  • West. FDA Guidance on Elemental Impurities Affects Animal Health Customers. (2018). [Link]

  • AZoM. ICP-MS for Trace Metal Analysis. (2022). [Link]

  • A3P. Elemental Impurities in Drug Products. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. (2015). [Link]

  • Gov.bc.ca. Trace Metals Analysis by ICP-MS – PBM. (2017). [Link]

  • FDA. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

  • Reddit. Your trick to remove residual palladium. (2025). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.